Cas no 1805452-01-0 (2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol)

2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol
-
- Inchi: 1S/C8H9F2NO2/c1-4-2-5(3-12)11-6(7(4)13)8(9)10/h2,8,12-13H,3H2,1H3
- InChI Key: FIFNVBBKPINTFC-UHFFFAOYSA-N
- SMILES: FC(C1C(=C(C)C=C(CO)N=1)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 168
- Topological Polar Surface Area: 53.4
- XLogP3: 0.7
2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029027630-250mg |
2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol |
1805452-01-0 | 95% | 250mg |
$999.60 | 2022-04-01 | |
Alichem | A029027630-500mg |
2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol |
1805452-01-0 | 95% | 500mg |
$1,836.65 | 2022-04-01 | |
Alichem | A029027630-1g |
2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol |
1805452-01-0 | 95% | 1g |
$2,808.15 | 2022-04-01 |
2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol Related Literature
-
Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
Additional information on 2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol
Introduction to 2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol (CAS No. 1805452-01-0)
2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805452-01-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine derivatives class, which is renowned for its diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a difluoromethyl group, a hydroxy moiety, and a methyl substituent, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The difluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of molecules, making them more suitable for oral administration and improving their bioavailability. This feature is particularly relevant in the design of small-molecule drugs, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy. Additionally, the hydroxy group introduces polarity and hydrogen bonding capabilities, which can influence interactions with biological targets such as enzymes and receptors. The methyl group further modulates the electronic properties of the pyridine ring, affecting its reactivity and binding affinity.
In recent years, pyridine derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and neurological disorders. The structural diversity of pyridine-based compounds allows for tailored modifications that can enhance their biological activity and selectivity. For instance, studies have shown that pyridine derivatives can act as inhibitors of kinases, proteases, and other enzymes involved in disease pathways. The compound in question, 2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol, has been explored as a lead compound in several drug discovery programs due to its promising pharmacological properties.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules with enhanced biological activity. Researchers have leveraged its structural framework to develop novel analogs that exhibit improved potency and reduced toxicity. For example, modifications to the difluoromethyl group have been shown to enhance binding affinity to target proteins, while alterations to the hydroxy moiety can fine-tune metabolic stability. These findings underscore the importance of understanding the structural-functional relationships in drug design.
The pharmaceutical industry has increasingly recognized the value of advanced computational methods in predicting the biological activity of small molecules. Virtual screening techniques, combined with molecular docking simulations, have enabled researchers to rapidly identify promising candidates like 2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol for further experimental validation. These approaches leverage large datasets and sophisticated algorithms to model interactions between compounds and biological targets, accelerating the drug discovery process.
Recent experimental studies have highlighted the therapeutic potential of this compound in preclinical models. For instance, research has demonstrated its ability to modulate key signaling pathways involved in cancer progression. By inhibiting specific enzymes or receptors, it may interfere with processes such as cell proliferation and angiogenesis. Additionally, its structural features make it a candidate for treating infectious diseases by targeting bacterial or viral enzymes essential for pathogen survival.
The synthesis of 2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic processes and flow chemistry techniques, have been employed to optimize production scalability. These advancements not only improve efficiency but also reduce environmental impact by minimizing waste generation.
The regulatory landscape for pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before clinical translation. Preclinical studies involving cell culture assays and animal models are critical steps in evaluating the potential therapeutic benefits of this compound. These studies provide essential data on dosing regimens, side effects, and pharmacokinetic profiles, guiding subsequent clinical trial design.
The integration of artificial intelligence (AI) into drug discovery has revolutionized how researchers identify and optimize lead compounds like 2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol. AI-driven platforms can analyze vast chemical libraries to predict novel molecular structures with desired properties. Machine learning algorithms trained on experimental data enable rapid screening of candidates based on multiple criteria, including solubility, stability, and predicted biological activity.
The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academia and industry are essential for translating laboratory findings into clinical reality. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists hope to unlock new treatments for unmet medical needs.
1805452-01-0 (2-(Difluoromethyl)-3-hydroxy-4-methylpyridine-6-methanol) Related Products
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)




